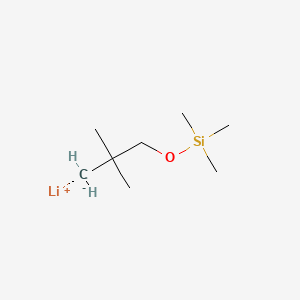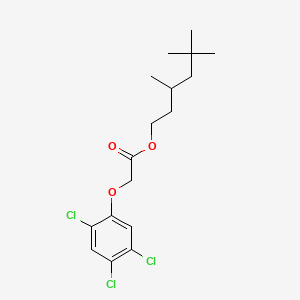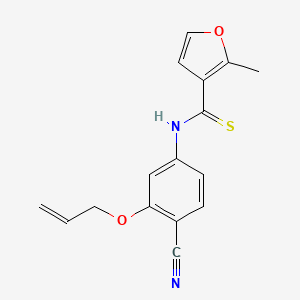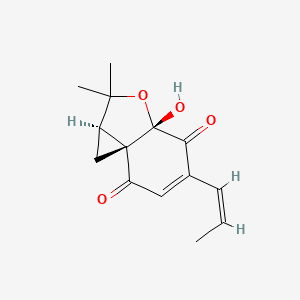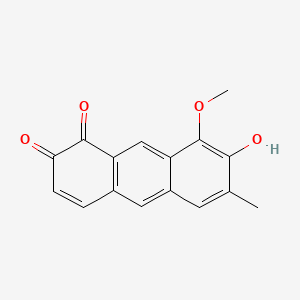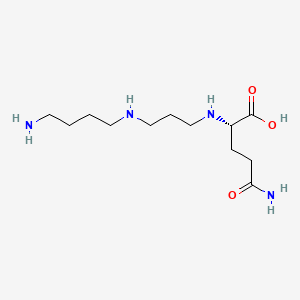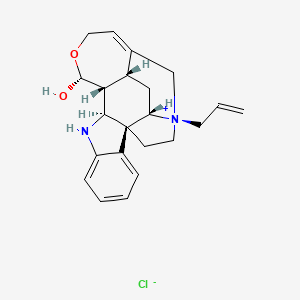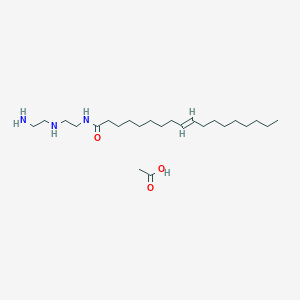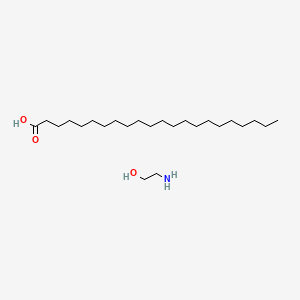
4-Heptene-2,3,6-trione, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptene-2,3,6-trione, 5-methyl- is an organic compound with the molecular formula C8H10O3. This compound is characterized by the presence of three carbonyl groups (C=O) and a double bond within its heptene backbone. The methyl group attached to the fifth carbon adds to its structural uniqueness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptene-2,3,6-trione, 5-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as transition metal complexes can be employed to optimize the reaction conditions and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptene-2,3,6-trione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Heptene-2,3,6-trione, 5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Heptene-2,3,6-trione, 5-methyl- involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The double bond and methyl group contribute to its reactivity and specificity in binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Heptene-2,3,6-trione: Lacks the methyl group at the fifth carbon.
5-Methyl-4-heptene-2,3-dione: Contains only two carbonyl groups.
4-Heptene-2,3,6-trione, 6-methyl-: Methyl group attached to the sixth carbon instead of the fifth.
Uniqueness
4-Heptene-2,3,6-trione, 5-methyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of three carbonyl groups and a double bond within the heptene backbone, along with the methyl group at the fifth carbon, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
72939-50-5 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(E)-5-methylhept-4-ene-2,3,6-trione |
InChI |
InChI=1S/C8H10O3/c1-5(6(2)9)4-8(11)7(3)10/h4H,1-3H3/b5-4+ |
Clé InChI |
QLIQXKXISJNMRN-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C(=O)C(=O)C)/C(=O)C |
SMILES canonique |
CC(=CC(=O)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


